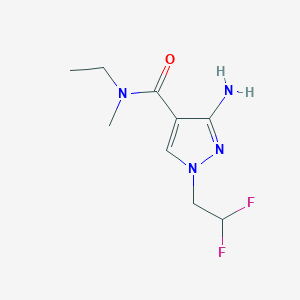![molecular formula C13H14FNO2S B11734760 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C15H16FNO2 This compound features a fluorinated thiophene ring, an aminomethyl group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Aminomethylation: The fluorinated thiophene intermediate is then reacted with formaldehyde and a primary amine to form the aminomethyl group.
Coupling with Methoxyphenol: The aminomethylated intermediate is coupled with 6-methoxyphenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The fluorinated thiophene ring and the aminomethyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[(5-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol: Similar structure but with a methyl group instead of a thiophene ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Lacks the fluorine and thiophene moieties.
Uniqueness
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C13H14FNO2S |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-[[(5-fluorothiophen-2-yl)methylamino]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H14FNO2S/c1-17-11-4-2-3-9(13(11)16)7-15-8-10-5-6-12(14)18-10/h2-6,15-16H,7-8H2,1H3 |
InChI-Schlüssel |
VKMFVEZTSBIJAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)CNCC2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
